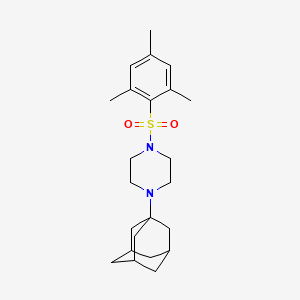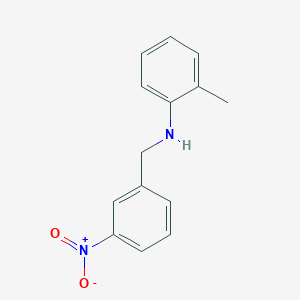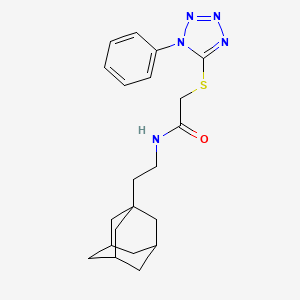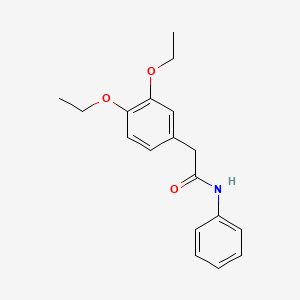
1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a complex organic compound that features both adamantane and piperazine moieties. The adamantane structure is known for its rigidity and stability, while the piperazine ring is a common scaffold in medicinal chemistry. The compound also contains a sulfonyl group attached to a trimethylbenzene ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves multiple steps:
Formation of Adamantane Derivative: Adamantane can be functionalized using various reagents to introduce a reactive group, such as a halide or hydroxyl group.
Sulfonylation: The trimethylbenzene ring can be sulfonylated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Piperazine Coupling: The functionalized adamantane and sulfonylated trimethylbenzene can be coupled with piperazine under suitable conditions, often using a base like triethylamine and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the adamantane or piperazine rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: New compounds with different functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological systems due to its unique structure.
Medicine: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it could interact with biological targets like enzymes or receptors, modulating their activity. The adamantane moiety might provide stability and rigidity, while the piperazine ring could enhance binding affinity to the target.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-YL)piperazine: Lacks the sulfonyl group and trimethylbenzene ring.
4-(2,4,6-trimethylbenzenesulfonyl)piperazine: Lacks the adamantane moiety.
Adamantane derivatives: Various compounds with different functional groups attached to the adamantane ring.
Uniqueness
1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is unique due to the combination of the adamantane and piperazine structures with a sulfonylated trimethylbenzene ring. This unique structure can impart distinct chemical and biological properties, making it valuable for research and development.
Properties
Molecular Formula |
C23H34N2O2S |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C23H34N2O2S/c1-16-8-17(2)22(18(3)9-16)28(26,27)25-6-4-24(5-7-25)23-13-19-10-20(14-23)12-21(11-19)15-23/h8-9,19-21H,4-7,10-15H2,1-3H3 |
InChI Key |
LNAVSMZOFXHYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid](/img/structure/B15006318.png)
![6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006331.png)
![4-[3-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B15006344.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15006354.png)

![(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B15006366.png)
![N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B15006374.png)

![3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15006389.png)
![Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15006401.png)
![4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B15006404.png)

